Home > Products > Screening Compounds P131812 > 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline - 883951-97-1

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline

Catalog Number: EVT-15454100
CAS Number: 883951-97-1
Molecular Formula: C17H24N4O
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is a complex organic compound classified under the quinoxaline family, which consists of heterocyclic compounds featuring a fused benzene and pyrazine ring. This particular compound is notable for its methylpiperazine and methylpropoxy substituents, which contribute to its chemical properties and potential biological activities. The compound is identified by its CAS number 883951-97-1 and has a molecular formula of C17H24N4O, with a molecular weight of 300.4 g/mol .

Synthesis Analysis

Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline typically involves several key steps:

  1. Preparation of the Quinoxaline Core: This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
  2. Nucleophilic Substitution: Following the formation of the quinoxaline core, nucleophilic substitution reactions are employed to introduce the methylpiperazine and methylpropoxy groups.

Technical Details

In industrial settings, the production may be optimized for large-scale synthesis using continuous flow reactors and high-throughput screening techniques. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to enhance yield and ensure product purity .

Molecular Structure Analysis

Structure

The molecular structure of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can be described as follows:

  • Molecular Formula: C17H24N4O
  • IUPAC Name: 2-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline
  • InChI Key: ZKLSPOIPILSNQK-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C

Data

The compound has a solubility of approximately 33.9 µg/mL at pH 7.4, indicating moderate solubility in aqueous environments .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form quinoxaline N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduction can yield dihydroquinoxalines when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can introduce diverse functional groups into the quinoxaline framework.

Common Reagents and Conditions

Common reagents used include:

  • Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
    These reactions depend heavily on specific conditions that dictate the products formed, such as temperature and solvent .
Mechanism of Action

The mechanism of action for 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline involves interaction with specific biological targets such as enzymes or receptors. The binding of this compound to its targets modulates their activity, potentially leading to various biological effects. The pathways involved are contingent upon the specific biological system being studied, making it a versatile candidate for research applications .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits moderate solubility in water (33.9 µg/mL at pH 7.4), which may influence its bioavailability in biological systems.

Chemical Properties

Chemical properties include:

  • Molecular Weight: 300.4 g/mol
  • Structural Stability: The presence of functional groups allows for various chemical transformations while maintaining structural integrity under standard laboratory conditions.

These properties are essential for understanding how the compound interacts in biological contexts and its potential applications in medicinal chemistry .

Applications

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline has several scientific applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: The compound is useful in enzyme inhibition studies and receptor binding assays due to its potential bioactive properties.
  • Industry: It can be utilized in developing new materials with tailored properties, including polymers and dyes .

This compound's multifaceted nature makes it an intriguing subject for further research in both academic and industrial settings.

Introduction to Quinoxaline-Based Pharmacophores

Quinoxaline, a bicyclic heteroaromatic system formed by the fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability [4]. This planar, electron-deficient nucleus serves as an excellent platform for structural diversification, enabling interactions with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The intrinsic physicochemical properties of the quinoxaline core—including its moderate basicity (pKa ≈ 0.60) and balanced lipophilicity—facilitate optimal membrane permeability while maintaining sufficient aqueous solubility for drug bioavailability [4] [6]. These characteristics underpin the broad therapeutic potential of quinoxaline derivatives, which span antibacterial, antiviral, and particularly anticancer applications, where they frequently target kinase-mediated signaling pathways [5] [9].

Table 1: Milestones in Quinoxaline Derivative Development

Time PeriodTherapeutic FocusKey DevelopmentsRepresentative Agents
1940s-1960sAntibioticsIsolation of natural productsActinoleutin, Echinomycin
1970s-1990sSynthetic AntibacterialsDevelopment of veterinary antibioticsOlaquindox, Carbadox
2000-2010CNS TherapeuticsQuinoxaline-based psychotropicsVarenicline (partial quinoxaline structure)
2011-2020sKinase InhibitorsTargeted cancer therapiesFDA-approved PKIs with quinoxaline motifs
2020s-PresentNext-Generation InhibitorsType I1/2 and II kinase inhibitorsPyrrolo[3,2-b]quinoxaline derivatives

Historical Development of Quinoxaline Derivatives in Medicinal Chemistry

The medicinal exploration of quinoxaline derivatives originated with naturally occurring antibiotics in the mid-20th century, exemplified by echinomycin and actinoleutin—dimeric quinoxaline peptides that intercalate DNA through their quinoxaline-2-carboxylic acid moieties [4]. This established the scaffold's capacity for nucleic acid recognition. Synthetic efforts intensified in the 1970s with veterinary antibiotics like olaquindox and carbadox, which featured quinoxaline-1,4-dioxide structures [4]. The 2000s witnessed a paradigm shift toward molecularly targeted therapies, where quinoxaline emerged as a central scaffold in protein kinase inhibitors (PKIs). As of 2021, the FDA had approved 70 PKIs, with quinoxaline derivatives prominently represented among those targeting cancer pathways [2]. This evolution reflects the scaffold's adaptability to structure-based drug design approaches, particularly as crystallographic studies revealed quinoxaline's ability to occupy ATP-binding pockets while providing vectors for substituent optimization [9].

Contemporary research focuses on enhancing target specificity and overcoming resistance mechanisms. For instance, pyrrolo[3,2-b]quinoxaline derivatives have been engineered as type I1/2 and II Eph tyrosine kinase inhibitors that exploit unique hydrophobic pockets created by DFG motif displacement [9]. These advances highlight the ongoing innovation in quinoxaline medicinal chemistry, where strategic functionalization enables precise modulation of increasingly challenging therapeutic targets. The structural evolution demonstrates a trajectory from broad-spectrum antimicrobial activity toward highly selective, target-driven therapeutic agents—a transition made possible by the quinoxaline scaffold's synthetic versatility and capacity for rational modification [4] [5].

Structural Significance of Piperazine and Alkoxy Substituents in Bioactive Quinoxalines

Piperazine incorporation substantially modifies the pharmacological profile of quinoxaline derivatives through multifaceted mechanisms. As a strongly basic moiety (pKa ~9.5 for N-methylpiperazine), it enhances water solubility and bioavailability via salt formation while serving as a hydrogen bond acceptor/donor for target engagement [3]. In kinase inhibitors, the piperazine nitrogen often forms critical salt bridges with aspartate residues in the solvent-exposed region, as observed in CDK4/6 inhibitors like Palbociclib and Abemaciclib [3]. This positioning exploits the ribose-binding pocket while allowing the quinoxaline core to occupy the hinge region. Piperazine's conformational flexibility enables optimal vectoring of hydrophobic substituents toward complementary enzyme pockets—exemplified by 4-methylpiperazine derivatives that extend into allosteric binding sites in Eph tyrosine kinases [9] [10]. The N-methyl group on piperazine further fine-tunes basicity and membrane permeability, representing a critical medicinal chemistry optimization point [3].

Alkoxy substituents—particularly the 2-methylpropoxy (isobutoxy) group—introduce distinct biopharmaceutical advantages. The branched alkyl chain enhances lipophilicity (cLogP increase ≈1.5-2.0 units versus unsubstituted quinoxaline), promoting membrane penetration and intracellular accumulation [3] [8]. The oxygen atom serves as a hydrogen bond acceptor, potentially forming water-bridged interactions with protein residues. Isobutoxy's steric bulk provides resistance to metabolic dealkylation compared to linear alkoxy chains, extending plasma half-life [8]. Positioned at C-3 of quinoxaline, the alkoxy group orients toward hydrophobic regions adjacent to the ATP-binding cleft in kinases, with the 2-methylpropyl moiety occupying sterically tolerant pockets that enhance binding affinity [9]. This strategic placement balances steric occupancy with minimal desolvation penalty—a key consideration in ligand efficiency optimization.

Table 2: Structural Contributions of Quinoxaline Substituents to Bioactivity

SubstituentKey PropertiesMolecular InteractionsBiological Impact
Piperazine (N4)• pKa ~9.5 • Conformational flexibility • Enhanced solubility via salt formation• Salt bridges with Asp/Glu residues • H-bond donation/acceptance • Cation-π interactions• Target engagement in solvent-accessible regions • Improved pharmacokinetics • Kinase selectivity modulation
4-Methylpiperazine• Reduced basicity vs unsubstituted piperazine • Increased lipophilicity• Directed hydrophobic interactions • Steric complementarity in allosteric pockets• Enhanced membrane permeability • Extended residence time with slow off-rates
Alkoxy (C3)• Lipophilicity modulation • Metabolic stability (branched > linear)• Hydrophobic pocket occupancy • Water-bridged H-bonds• Cellular penetration enhancement • Resistance to oxidative metabolism
2-Methylpropoxy• Optimal steric bulk (≈110 ų) • Moderate electron-donating effect• Van der Waals interactions in hydrophobic clefts • Restricted rotation at binding sites• Prolonged target occupancy • Specificity for sterically tolerant binding sites

Properties

CAS Number

883951-97-1

Product Name

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C17H24N4O/c1-13(2)12-22-17-16(21-10-8-20(3)9-11-21)18-14-6-4-5-7-15(14)19-17/h4-7,13H,8-12H2,1-3H3

InChI Key

ZKLSPOIPILSNQK-UHFFFAOYSA-N

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(C)COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.